molecular formula C14H14N2 B13672614 (Z)-4,4'-(Ethene-1,2-diyl)dianiline CAS No. 34321-29-4

(Z)-4,4'-(Ethene-1,2-diyl)dianiline

Cat. No.: B13672614
CAS No.: 34321-29-4
M. Wt: 210.27 g/mol
InChI Key: KOGDFDWINXIWHI-UPHRSURJSA-N
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Description

(Z)-4,4’-(Ethene-1,2-diyl)dianiline is an organic compound characterized by the presence of two aniline groups connected by an ethene-1,2-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4,4’-(Ethene-1,2-diyl)dianiline typically involves the reaction of aniline derivatives with ethene-1,2-diyl-containing compounds under specific conditions. One common method involves the use of solvothermal conditions, where the reactants are heated in a solvent at high pressure to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of (Z)-4,4’-(Ethene-1,2-diyl)dianiline may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of catalysts and controlled reaction environments can enhance the production process, making it more viable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(Z)-4,4’-(Ethene-1,2-diyl)dianiline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pressures to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of (Z)-4,4’-(Ethene-1,2-diyl)dianiline involves its interaction with specific molecular targets and pathways. For example, in catalytic applications, it may act as a ligand, coordinating with metal ions to form active catalytic sites. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-4,4’-(Ethene-1,2-diyl)dianiline is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where the spatial arrangement of functional groups is critical .

Properties

CAS No.

34321-29-4

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

4-[(Z)-2-(4-aminophenyl)ethenyl]aniline

InChI

InChI=1S/C14H14N2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H,15-16H2/b2-1-

InChI Key

KOGDFDWINXIWHI-UPHRSURJSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\C2=CC=C(C=C2)N)N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)N

Origin of Product

United States

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